molecular formula C21H23N5O3 B12239831 3-{2-Oxo-2-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-1,3-oxazolidin-2-one

3-{2-Oxo-2-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-1,3-oxazolidin-2-one

Cat. No.: B12239831
M. Wt: 393.4 g/mol
InChI Key: CBWNIKZRMLQRBY-UHFFFAOYSA-N
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Description

3-{2-Oxo-2-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-1,3-oxazolidin-2-one is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups and heteroatoms makes it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-Oxo-2-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-1,3-oxazolidin-2-one typically involves multi-step organic reactionsCommon reagents used in these steps include mucochloric acid, benzene, and various catalysts to facilitate the formation of the desired heterocyclic rings .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-{2-Oxo-2-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

3-{2-Oxo-2-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-1,3-oxazolidin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{2-Oxo-2-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-1,3-oxazolidin-2-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind with high affinity to specific sites, modulating biological pathways and exerting its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-Oxo-2-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-1,3-oxazolidin-2-one is unique due to its combination of multiple heterocyclic structures, providing a versatile platform for chemical modifications and biological interactions. This uniqueness enhances its potential for various applications in research and industry.

Properties

Molecular Formula

C21H23N5O3

Molecular Weight

393.4 g/mol

IUPAC Name

3-[2-oxo-2-[2-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C21H23N5O3/c27-20(14-24-8-9-29-21(24)28)26-12-16-10-25(11-17(16)13-26)19-7-6-18(22-23-19)15-4-2-1-3-5-15/h1-7,16-17H,8-14H2

InChI Key

CBWNIKZRMLQRBY-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1CC(=O)N2CC3CN(CC3C2)C4=NN=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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